molecular formula C22H20N2O5 B187591 7-Ethyl-10-hydroxycamptothecin CAS No. 113015-38-6

7-Ethyl-10-hydroxycamptothecin

Número de catálogo B187591
Número CAS: 113015-38-6
Peso molecular: 392.4 g/mol
Clave InChI: FJHBVJOVLFPMQE-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Ethyl-10-hydroxycamptothecin (SN38) is a liposomal formulation of the active metabolite of Irinotecan . It’s a chemotherapeutic pro-drug approved for the treatment of advanced colorectal cancer . SN38 has been used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer, among others .


Synthesis Analysis

SN38-glucose conjugates (Glu-SN38) have been developed that can target cancer cells due to their selective uptake via glucose transporters, which are overexpressed in most cancers . The in vitro antiproliferative activities against human cancer cell lines and normal cells of Glu-SN38 were investigated .


Molecular Structure Analysis

The crystal structures of three pseudopolymorphs of SN38 were characterized by single-crystal X-ray diffraction technique . The monohydrate showed 3D frameworks linked by hydrogen bonds .


Chemical Reactions Analysis

In a study, two kinds of SN38−ligand complexes that solubilize 7-ethyl-10-hydroxycamptothecin (SN38) were found through molecular docking and molecular dynamics simulation methods .

Aplicaciones Científicas De Investigación

  • Anticancer Applications : SN-38 is primarily known as a promising anticancer drug, specifically for metastatic colorectal cancer treatment. It's the active metabolite of irinotecan, a semisynthetic anticancer drug derived from 20(S)camptothecin. Studies have highlighted its effectiveness against various tumors and its role in inhibiting tumor cell proliferation (Ciotti et al., 1999), (Hao et al., 2019).

  • Pharmacological Advancements : Research has focused on enhancing the delivery and efficacy of SN-38. This includes the development of SN-38-loaded PLGA microspheres to improve therapeutic efficacy and reduce side effects, and exploration of novel camptothecin derivatives that target DNA topoisomerase I cleavage complexes for solid tumors treatment (Hao et al., 2019), (He et al., 2021).

  • Combination Therapy : SN-38 has been studied for its potential to enhance the effects of other anticancer drugs. For instance, its combination with cisplatin, 5-fluorouracil, and other drugs can augment anticancer activities, depending on the administration schedule (Masumoto et al., 1995).

  • Metabolic Studies : Understanding the metabolism of SN-38 is crucial for optimizing its therapeutic applications. Studies on its glucuronidation, the role of UGT1A7 isoform in metabolism, and efforts to address its poor aqueous solubility and facile conversion into less active forms have been a focus (Ciotti et al., 1999), (Thakur et al., 2010).

  • Drug Development and Delivery : Research has also been directed at developing prodrugs of SN-38 and improving its delivery mechanisms, such as liposome-based formulations, to overcome its low solubility and enhance its anticancer efficacy (Liu et al., 2019), (Li & Wang, 2016).

Safety And Hazards

According to the safety data sheet, SN38 is toxic if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the substance . In case of contact with eyes or skin, immediate medical attention is required .

Direcciones Futuras

There are ongoing studies to improve the solubility of SN38 and to discover effective potential complexes that solubilize SN38 quickly and scientifically . Furthermore, the development of SN38-glucose conjugates (Glu-SN38) shows promise for future applications in cancer treatment .

Propiedades

IUPAC Name

(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBVJOVLFPMQE-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040399
Record name 7-Ethyl-10-hydroxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The entrapment of SN-38 in lipsomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor.
Record name 7-ethyl-10-hydroxycamptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

7-Ethyl-10-hydroxycamptothecin

CAS RN

86639-52-3
Record name 7-Ethyl-10-hydroxycamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86639-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethyl-10-hydroxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-ethyl-10-hydroxycamptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05482
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Ethyl-10-hydroxycamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-ETHYL-10-HYDROXYCAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-10-hydroxycamptothecin
Reactant of Route 2
7-Ethyl-10-hydroxycamptothecin
Reactant of Route 3
Reactant of Route 3
7-Ethyl-10-hydroxycamptothecin
Reactant of Route 4
7-Ethyl-10-hydroxycamptothecin
Reactant of Route 5
7-Ethyl-10-hydroxycamptothecin
Reactant of Route 6
7-Ethyl-10-hydroxycamptothecin

Citations

For This Compound
4,950
Citations
SJ Moon, SV Govindan, TM Cardillo… - Journal of medicinal …, 2008 - ACS Publications
… CPT-11 is a clinically used cancer drug, and it is a prodrug of the potent topoisomerase I inhibitor, SN-38 (7-ethyl-10-hydroxycamptothecin). To bypass the need for the in vivo …
Number of citations: 146 pubs.acs.org
JF Gagné, V Montminy, P Belanger, K Journault… - Molecular …, 2002 - ASPET
7-Ethyl-10-hydroxycamptothecin (SN-38) is the pharmacologically active metabolite of irinotecan, in addition to being responsible for severe toxicity. Glucuronidation is the main …
Number of citations: 417 molpharm.aspetjournals.org
L Villeneuve, H Girard, LC Fortier, JF Gagné… - … of Pharmacology and …, 2003 - ASPET
… the active and toxic metabolite of irinotecan, 7-ethyl-10-hydroxycamptothecin (SN-38). Variant … 7-Ethyl-10-hydroxycamptothecin (SN-38) is the pharmacologically active metabolite of the …
Number of citations: 231 jpet.aspetjournals.org
W Dong, J Shi, T Yuan, B Qi, J Yu, J Dai, L He - European Journal of …, 2019 - Elsevier
… Recently, the cytotoxic substance of 7-ethyl-10-hydroxycamptothecin (SN-38) conjugated to the monoclonal antibody by linker technology is developed as the second-generation ADCs. …
Number of citations: 28 www.sciencedirect.com
K Nakatomi, M Yoshikawa, M Oka, Y Ikegami… - Biochemical and …, 2001 - Elsevier
… BCRPoverexpressing cancer cells were also selected with mitoxantrone and DNA topoisomerase I inhibitors such as topotecan, 7-ethyl-10-hydroxycamptothecin (SN38), or NB-506 (6 –…
Number of citations: 249 www.sciencedirect.com
J Si, X Zhao, S Gao, D Huang, M Sui - International journal of …, 2019 - Elsevier
… CPT-11 is proven to be a prodrug, and its anticancer activity depends on its conversion to its active metabolite 7-ethyl-10-hydroxycamptothecin (SN38) by carboxylesterase (CE) (Fig. 1A …
Number of citations: 36 www.sciencedirect.com
LP Rivory, MR Bowles, J Robert, SM Pond - Biochemical pharmacology, 1996 - Elsevier
We have investigated the conversion of the novel anti-topoisomerase I agent CPT-11 (irinotecan; 7-ethyl-10[4-(1-piperidino)-1piperidino]carbonyloxycamptothecin) to its active …
Number of citations: 300 www.sciencedirect.com
N Mosallaei, A Mahmoudi, H Ghandehari… - European Journal of …, 2016 - Elsevier
… 7-Ethyl-10-hydroxycamptothecin (SN38) is a biologically active metabolite of irinotecan. Due to the variability of irinotecan metabolism rate to SN38, and poor solubility of this compound …
Number of citations: 40 www.sciencedirect.com
T Takahashi, Y Fujiwara, M Yamakido… - Japanese journal of …, 1997 - Wiley Online Library
Although glucuronidation catalyzed by uridine 5′‐diphosphoglucuronosyltransferase (UGT) is a major pathway of drug inactivation in humans, glucuronidation in malignant cells has …
Number of citations: 68 onlinelibrary.wiley.com
Y Du, W Zhang, R He, M Ismail, L Ling, C Yao… - Bioorganic & medicinal …, 2017 - Elsevier
… Among CPTs, 7-ethyl-10-hydroxycamptothecin (SN38) has an excellent antitumor activity towards several malignancies, including colorectal carcinoma, lung tumors, gastric, cervical …
Number of citations: 33 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.